molecular formula C16H16N2O6S B2436855 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 929493-06-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2436855
CAS No.: 929493-06-1
M. Wt: 364.37
InChI Key: JDBYBSNRNGICHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted sulfonamides.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety is particularly notable for its role in enhancing the compound’s interaction with biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-10-5-13(7-14(11(10)2)18(19)20)25(21,22)17-8-12-3-4-15-16(6-12)24-9-23-15/h3-7,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBYBSNRNGICHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.